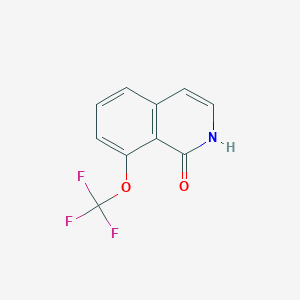

1(2H)-Isoquinolinone, 8-(trifluoromethoxy)-

Description

1(2H)-Isoquinolinone is a heterocyclic compound featuring a fused benzene and pyridine ring system with a ketone group at the 1-position. The derivative 8-(trifluoromethoxy)-1(2H)-isoquinolinone includes a trifluoromethoxy (-OCF₃) substituent at the 8-position of the isoquinolinone scaffold. This substituent confers unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

8-(trifluoromethoxy)-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)16-7-3-1-2-6-4-5-14-9(15)8(6)7/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVKKMPWSLMVKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)(F)F)C(=O)NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101262012 | |

| Record name | 1(2H)-Isoquinolinone, 8-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101262012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417639-31-6 | |

| Record name | 1(2H)-Isoquinolinone, 8-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417639-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(2H)-Isoquinolinone, 8-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101262012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Isoquinolinone, 8-(trifluoromethoxy)- typically involves the introduction of the trifluoromethoxy group into the isoquinolinone framework. One common method is the reaction of isoquinolinone derivatives with trifluoromethylating agents such as trifluoromethyl triflate. This reaction often requires the presence of a base and is conducted under controlled temperature conditions to ensure the stability of the trifluoromethoxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Isoquinolinone, 8-(trifluoromethoxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized isoquinolinone derivatives.

Scientific Research Applications

1(2H)-Isoquinolinone, 8-(trifluoromethoxy)- has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

Mechanism of Action

The mechanism of action of 1(2H)-Isoquinolinone, 8-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Position and Functional Group Analysis

Key structural analogs are grouped by substituent position and type:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The trifluoromethoxy group (-OCF₃) in the target compound is a strong EWG, comparable to nitro (-NO₂) and fluoro (-F) groups.

- Natural vs. Synthetic Derivatives : Natural derivatives (e.g., 6,7-methylenedioxy) often exhibit lower toxicity and are linked to traditional medicinal uses, while synthetic analogs (e.g., 8-fluoro) are optimized for specific bioactivities .

Biodegradation and Environmental Persistence

- Degradation Pathways: Under sulfate-reducing conditions, 1(2H)-isoquinolinone derivatives degrade slower than their quinoline counterparts. For example, only 50% of isoquinoline transformed into 1(2H)-isoquinolinone within 150 days, with further degradation requiring >200 days .

- Toxicity Profile: 1(2H)-Isoquinolinone and 2(1H)-quinolinone are classified as polar narcotics (TR > 5) in Daphnia magna tests, with EC50 deviations suggesting higher toxicity compared to baseline compounds .

Environmental Impact

- Persistence: The trifluoromethoxy group’s stability may prolong environmental persistence compared to hydroxylated metabolites (e.g., 7-hydroxy-isoquinolinone), which degrade faster under anaerobic conditions .

Biological Activity

1(2H)-Isoquinolinone, 8-(trifluoromethoxy)- is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a trifluoromethoxy group which enhances its lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. This unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties.

The mechanism of action of 1(2H)-Isoquinolinone, 8-(trifluoromethoxy)- involves:

- Interaction with Molecular Targets : The trifluoromethoxy group facilitates interactions with specific proteins and enzymes, modulating various biochemical pathways.

- Biochemical Pathways Modulation : This interaction can lead to alterations in cellular signaling and metabolic processes, potentially resulting in therapeutic effects.

Antimicrobial Activity

Research indicates that 1(2H)-Isoquinolinone, 8-(trifluoromethoxy)- exhibits significant antimicrobial properties. In a study assessing its efficacy against various pathogens:

- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, showing promising antibacterial activity comparable to standard antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1(2H)-Isoquinolinone, 8-(trifluoromethoxy)- | E. coli | 4.88 |

| 1(2H)-Isoquinolinone, 8-(trifluoromethoxy)- | B. mycoides | 5.20 |

| Standard Antibiotic | E. coli | 5.00 |

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines:

- IC50 Values were calculated for different cancer types, revealing effective antiproliferative activity.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver) | 6.5 |

| MDA-MB-231 (Breast) | 7.2 |

| A549 (Lung) | 5.9 |

Case Studies

- Anticancer Efficacy Study : A study conducted on HepG2 liver cancer cells showed that treatment with 1(2H)-Isoquinolinone, 8-(trifluoromethoxy)- resulted in significant cell death compared to untreated controls. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

- Antimicrobial Evaluation : In a comparative study against Candida albicans, the compound displayed lower MIC values than traditional antifungal agents, suggesting its potential as an alternative treatment option.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, a comparison with similar isoquinolinone derivatives was made:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1(2H)-Isoquinolinone | Moderate | Low |

| 8-Methoxy-1(2H)-Isoquinolinone | Low | Moderate |

| 1(2H)-Isoquinolinone, 8-(trifluoromethoxy)- | High | High |

The trifluoromethoxy substitution significantly enhances both antimicrobial and anticancer properties compared to other derivatives.

Q & A

Q. What are the recommended synthetic routes for 1(2H)-Isoquinolinone, 8-(trifluoromethoxy)-?

The synthesis of isoquinolinone derivatives typically involves cyclization reactions or substitution of pre-functionalized precursors. For example, tetrachloromonospirophosphazene derivatives can be synthesized by reacting chlorinated phosphazenes with diamines in tetrahydrofuran (THF) under reflux for 72 hours, monitored via thin-layer chromatography (TLC) . Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification . For trifluoromethoxy-substituted analogs, nucleophilic substitution or direct functionalization of the isoquinolinone core may be required, though specific protocols should be adapted from structurally similar compounds like 3(2H)-Isoquinolinone,7,8-dimethoxy- .

Q. How can researchers confirm the structural integrity of 1(2H)-Isoquinolinone derivatives?

Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR) : H and C NMR can identify substituents and verify regiochemistry. For example, coupling constants in the aromatic region distinguish between para- and meta-substituted trifluoromethoxy groups .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond angles and torsional strains. Symmetry codes and refinement programs like SHELXL97 are critical for accurate analysis .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .

Q. What safety protocols are essential when handling trifluoromethoxy-substituted compounds?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Waste Disposal : Segregate halogenated waste and consult environmental safety guidelines for proper disposal .

Advanced Research Questions

Q. How can reaction mechanisms for trifluoromethoxy substitution be elucidated?

Mechanistic studies require kinetic experiments and computational modeling. For example:

- Isotopic Labeling : O-labeled trifluoromethoxy groups can track substitution pathways .

- Density Functional Theory (DFT) : Calculate activation energies for nucleophilic attack on the isoquinolinone core .

- In Situ Monitoring : Use techniques like FT-IR or Raman spectroscopy to detect transient intermediates .

Q. What challenges arise in crystallizing 8-(trifluoromethoxy)-substituted isoquinolinones?

The trifluoromethoxy group’s steric bulk and electron-withdrawing nature can disrupt crystal packing. Strategies include:

- Co-Crystallization : Use solvents like dichloromethane or THF to improve lattice stability .

- Temperature Gradients : Slow cooling from 60°C to 4°C promotes single-crystal growth .

- Hydrogen Bonding : Co-crystallize with hydrogen-bond donors (e.g., carboxylic acids) to stabilize the structure .

Q. How do trifluoromethoxy substituents influence biological activity compared to methoxy analogs?

- Lipophilicity : Trifluoromethoxy groups increase logP values, enhancing membrane permeability .

- Metabolic Stability : The C-F bond resists oxidative degradation, prolonging half-life in vivo .

- Target Binding : Fluorine’s electronegativity alters binding affinities; compare IC₅₀ values for methoxy vs. trifluoromethoxy derivatives in enzyme assays .

Q. How should researchers address discrepancies in spectroscopic data for isoquinolinone derivatives?

- Cross-Validation : Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

- Dynamic Effects : Consider rotational barriers in trifluoromethoxy groups that may split signals in F NMR .

- Impurity Profiling : Use HPLC-MS to identify byproducts from incomplete substitution or oxidation .

Q. What strategies optimize yield in multi-step syntheses of 8-(trifluoromethoxy)-isoquinolinones?

- Stepwise Functionalization : Introduce the trifluoromethoxy group early to avoid side reactions in later steps .

- Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., from 72 hours to 4 hours) .

- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in aromatic substitution .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for 8-(Trifluoromethoxy)-Isoquinolinone Derivatives

| Technique | Characteristic Signals | Reference |

|---|---|---|

| H NMR (400 MHz, CDCl₃) | δ 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.89 (s, 1H, H-7), 4.45 (q, J = 6.8 Hz, OCH₂CF₃) | |

| F NMR | δ -58.3 (s, CF₃) | |

| HRMS (ESI+) | m/z 284.0925 [M+H]⁺ (calc. 284.0921) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.